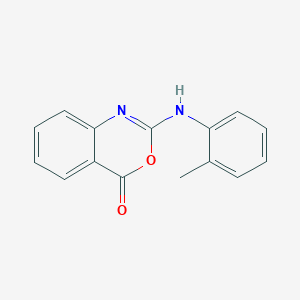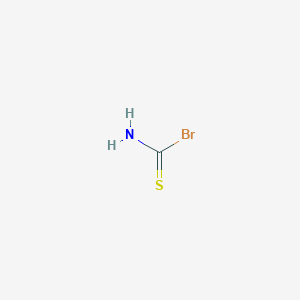
Carbamothioyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioyl bromide is an organosulfur compound characterized by the presence of a carbamothioyl group attached to a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamothioyl bromide can be synthesized through various methods. One common approach involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction typically proceeds through the formation of an iminium species and involves two consecutive carbon-sulfur bond formations . The reaction conditions often include the use of a copper catalyst to facilitate the thiocarboxamidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioyl bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of the bromine atom with other functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various carbamothioyl derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced during the reactions.
Wissenschaftliche Forschungsanwendungen
Carbamothioyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamothioyl bromide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of metals, forming a protective layer that prevents further corrosion . In biological systems, its derivatives inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby blocking its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Carbamothioyl bromide can be compared with other similar compounds, such as:
N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide: This compound is also used as a corrosion inhibitor and has similar chemical properties.
N-((2-hydroxyethyl)carbamothioyl)acrylamide: Another corrosion inhibitor with comparable efficacy.
Thiosemicarbazones: These compounds exhibit a broad range of biological activities, including antiviral, bactericidal, and anesthetic properties.
This compound is unique due to its specific chemical structure and the range of applications it offers in different fields.
Eigenschaften
CAS-Nummer |
80533-87-5 |
|---|---|
Molekularformel |
CH2BrNS |
Molekulargewicht |
140.00 g/mol |
IUPAC-Name |
carbamothioyl bromide |
InChI |
InChI=1S/CH2BrNS/c2-1(3)4/h(H2,3,4) |
InChI-Schlüssel |
QCSSVVNIFNIDIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)(N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


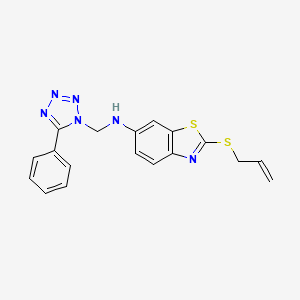
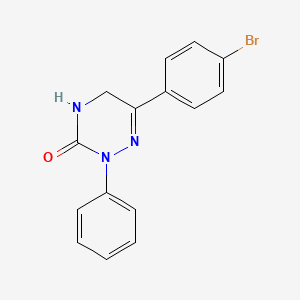
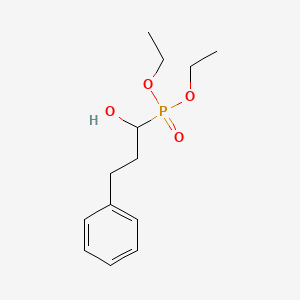
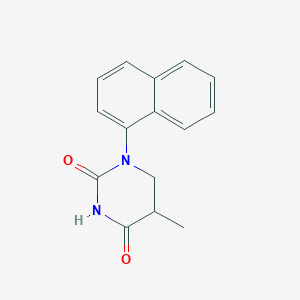

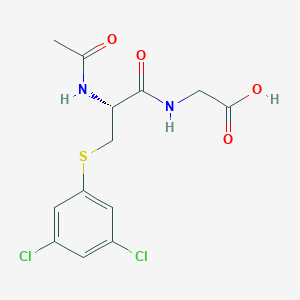
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
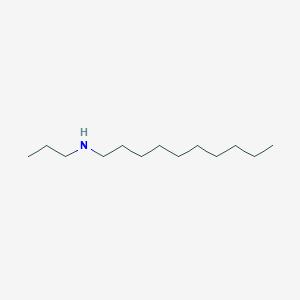
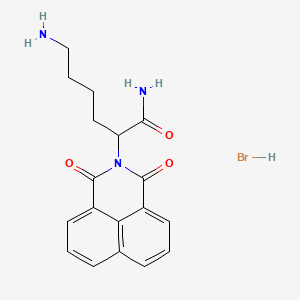

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
